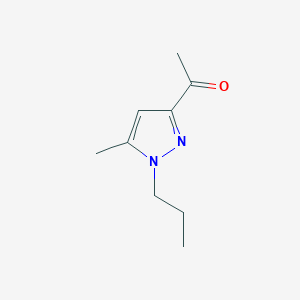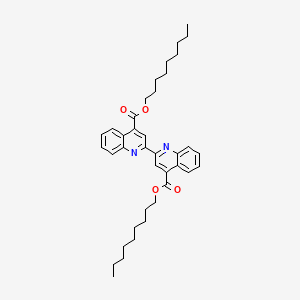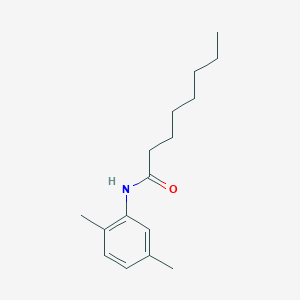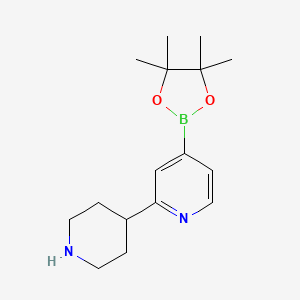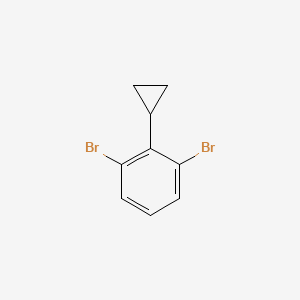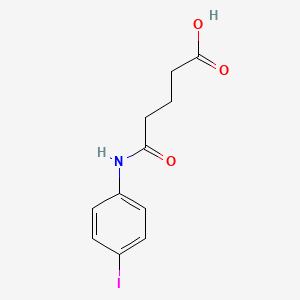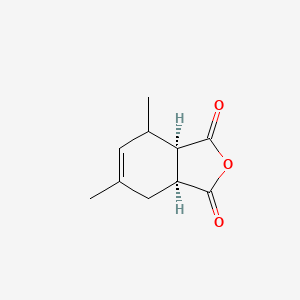
(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is a complex organic compound with a unique structure that includes a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the benzofuran ring structure. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biology, this compound is used in the study of enzyme interactions and as a potential lead compound for drug development. Its ability to interact with biological molecules makes it a candidate for further exploration in medicinal chemistry .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may serve as precursors for the development of drugs targeting specific diseases .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran-3a,7a-diyldimethanol
- (3aR,7aS)-2,2-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-indene-3a,7a-diyldimethanol
- (3aR,7aS)-3a,7a-dimethyl-1,3,3a,4,7,7a-hexahydro-2H-inden-2-one
Uniqueness
What sets (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione apart from similar compounds is its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3aR,7aS)-4,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3,6-8H,4H2,1-2H3/t6?,7-,8+/m0/s1 |
InChI Key |
SKPUPCBFIIMALK-ZHFSPANRSA-N |
Isomeric SMILES |
CC1C=C(C[C@H]2[C@@H]1C(=O)OC2=O)C |
Canonical SMILES |
CC1C=C(CC2C1C(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


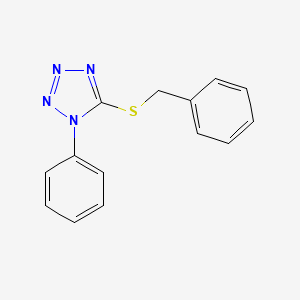
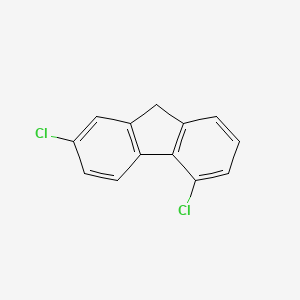
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
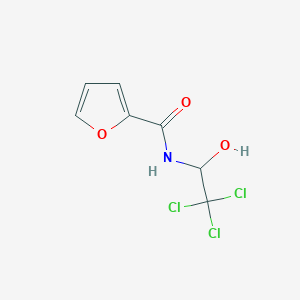
![4-methyl-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045486.png)
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)
